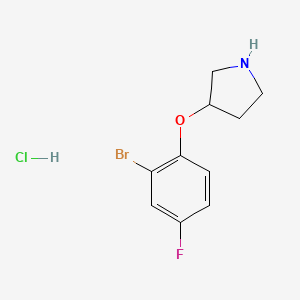
3-(2-Bromo-4-fluorophenoxy)pyrrolidine hydrochloride
説明
Molecular Structure Analysis
The molecular formula of 3-(2-Bromo-4-fluorophenoxy)pyrrolidine hydrochloride is C10H12BrClFNO . Unfortunately, the specific structure or spectra were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Bromo-4-fluorophenoxy)pyrrolidine hydrochloride are not fully detailed in the search results. It has a molecular weight of 296.56 g/mol.科学的研究の応用
Docking and QSAR Studies for Kinase Inhibitors
Research involving compounds structurally related to 3-(2-Bromo-4-fluorophenoxy)pyrrolidine hydrochloride has focused on docking and quantitative structure–activity relationship (QSAR) studies. For instance, the study of fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related derivatives as c-Met kinase inhibitors utilized docking to analyze molecular features contributing to high inhibitory activity. These studies are pivotal in understanding the interaction of such compounds with specific biological targets (Caballero et al., 2011).
Synthesis and Characterization of Heterocycle-Based Molecules
Another aspect of research involves the synthesis and characterization of new heterocyclic molecules. For example, studies on compounds like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one focus on their synthesis and reactivity. Such research is fundamental in expanding the chemical library of novel compounds with potential applications in various fields (Murthy et al., 2017).
Development of New Fluorescent Chemosensors
Research has also been conducted on the development of new fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives. These chemosensors have shown high selectivity and sensitivity for certain metal ions, like Fe3+/Fe2+, and have been applied in living cell imaging, demonstrating their potential in biological and environmental monitoring (Maity et al., 2018).
Application in Targeted Protein Degradation
Another intriguing application is in the field of targeted protein degradation. For instance, the synthesis of 3-fluoro-4-hydroxyprolines and their application in the VHL E3 ubiquitin ligase for targeted protein degradation showcases the potential of these compounds in medicinal chemistry and drug development (Testa et al., 2018).
Safety And Hazards
特性
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO.ClH/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELYEMWSCJTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




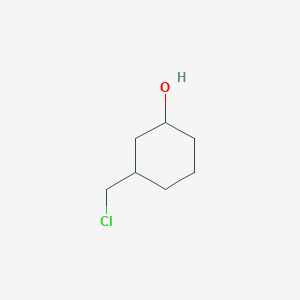


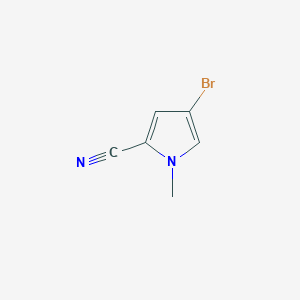
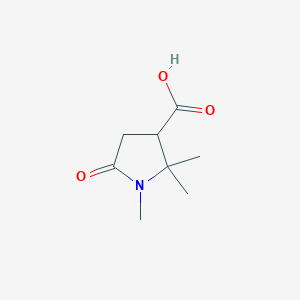
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
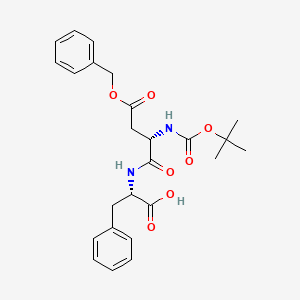

![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)

![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)
